
3-Chloro-2,4-difluoronitrobenzene
Overview
Description
3-Chloro-2,4-difluoronitrobenzene is an aromatic compound with the molecular formula C6H2ClF2NO2 and a molecular weight of 193.54 g/mol . It is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-2,4-difluoronitrobenzene typically involves the nitration of dichlorobenzene followed by fluorination. One method involves heating dichloronitrobenzene with an alkali metal fluoride in the presence of a catalyst such as a quaternary ammonium salt, crown ether, or polyethylene glycol dimethyl ether, without the use of a solvent . The reaction is carried out at temperatures not exceeding 200°C to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the reaction conditions and ensure the safety and efficiency of the production. The use of catalysts and controlled reaction environments helps in achieving high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,4-difluoronitrobenzene undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and halogenation. The presence of electron-withdrawing groups such as nitro and fluorine enhances the reactivity of the compound towards nucleophilic substitution .
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a halogen atom by a nucleophile. Common reagents include sodium hydroxide, sodium amide, and other strong bases.
Major Products Formed
Nucleophilic Substitution: Products include substituted aromatic compounds where the halogen is replaced by a nucleophile.
Reduction: The major product is the corresponding amine derivative.
Halogenation: The products are polyhalogenated aromatic compounds.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
3-Chloro-2,4-difluoronitrobenzene serves as an important intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions that are crucial in synthesizing new compounds.
2. Medicinal Chemistry
The compound is utilized in drug development, particularly for targeting specific enzymes or receptors. Its ability to undergo nucleophilic aromatic substitution reactions enhances its utility in creating bioactive molecules .
3. Biochemical Assays
In biological research, this compound is employed as a probe in enzyme inhibition studies. Its interaction with biological macromolecules can provide insights into enzyme mechanisms and potential therapeutic targets.
4. Environmental Chemistry
This compound plays a role in assessing environmental pollutants' degradation pathways. Its halogenated structure allows researchers to study the environmental fate of similar compounds and develop remediation strategies.
Industrial Applications
1. Dyes and Pigments
this compound is used in the production of dyes and pigments due to its vibrant color properties and stability under various conditions.
2. Specialty Chemicals
The compound is involved in synthesizing specialty chemicals that require specific reactivity patterns, particularly in materials science where enhanced chemical resistance is needed .
Case Studies
Case Study 1: Drug Development
Research involving this compound has led to the synthesis of novel inhibitors for specific enzymes related to cancer pathways. The compound's reactivity facilitated the development of lead compounds that showed promising results in preclinical trials.
Case Study 2: Environmental Impact Assessment
A study assessed the degradation of pollutants using this compound as a model compound. The findings indicated that halogenated nitro compounds could degrade under specific environmental conditions, providing insights into remediation strategies for contaminated sites.
Mechanism of Action
The primary mechanism of action of 3-Chloro-2,4-difluoronitrobenzene involves nucleophilic aromatic substitution. The electron-withdrawing nitro and fluorine groups activate the benzene ring towards nucleophilic attack, facilitating the substitution of the chlorine atom by a nucleophile . This reaction proceeds through the formation of a Meisenheimer complex, where the nucleophile adds to the aromatic ring, followed by the elimination of the halide ion .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Chloro-2,4-difluoronitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it undergoes. The presence of both chlorine and fluorine atoms in the ortho and para positions relative to the nitro group enhances its reactivity towards nucleophilic substitution compared to other similar compounds .
Biological Activity
3-Chloro-2,4-difluoronitrobenzene (CAS Number: 223080) is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Formula: CHClFNO
Molecular Weight: 195.03 g/mol
Density: 1.5 g/cm³
Boiling Point: 200 °C
Melting Point: 80-81 °C
Solubility: Insoluble in water
These properties indicate that this compound is a stable compound with significant potential for various chemical reactions.
Research indicates that this compound exhibits biological activity primarily through its interaction with biological macromolecules. The presence of the nitro group may facilitate electrophilic attack on nucleophilic sites in proteins and nucleic acids, potentially leading to cytotoxic effects.
Toxicological Studies
- Acute Toxicity:
- Mutagenicity:
Case Studies
- Antimicrobial Activity:
- Anticancer Potential:
Comparative Analysis of Biological Activity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-2,4-difluoronitrobenzene, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves halogenation and nitration of fluorobenzene derivatives. A common approach is nucleophilic aromatic substitution (NAS) using precursors like 2,4-difluoronitrobenzene with chlorine donors (e.g., Cl₂ or SOCl₂) under controlled conditions. Key parameters include:
- Temperature: 80–120°C to balance reactivity and side-product formation.
- Solvent: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.
- Catalysts: Lewis acids like FeCl₃ may accelerate substitution .
To optimize yields, monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of chlorine sources. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the target compound ≥95% purity .
Q. How can researchers ensure the purity and stability of this compound during storage?
Methodological Answer:
- Purity Analysis: Use gas chromatography-mass spectrometry (GC-MS) to detect impurities (e.g., dihalogenated byproducts). High-performance liquid chromatography (HPLC) with UV detection at 254 nm is effective for quantifying nitroaromatic compounds .
- Stability: Store the compound in amber glass vials at 4°C under inert gas (N₂ or Ar) to prevent photodegradation and hydrolysis. Periodic NMR (¹H/¹⁹F) analysis can confirm structural integrity over time .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of substitution reactions involving this compound?
Methodological Answer: Regioselectivity is governed by electronic and steric factors:
- Electronic Effects: The nitro group (-NO₂) meta-directs electrophilic substitution, while fluorine atoms (ortho/para-directing) compete. Computational studies (DFT) show the C-3 chloro position is activated due to resonance stabilization from adjacent fluorine atoms .
- Steric Effects: Bulkier substituents at C-2 and C-4 hinder reactions at these positions. Experimental validation via kinetic isotope effects (KIE) or Hammett plots can quantify these interactions .
Q. How can asymmetrical concentration-effect curves in toxicity assays for this compound be modeled?
Methodological Answer: Traditional 4-parameter logistic (4PL) models often fail to capture asymmetry. Use a 5-parameter logistic model with an asymmetry factor (5PL-1P) for better fit:
- Example: For this compound, EC₅₀ values derived from 5PL-1P (1.34 mg/L, r² = 0.9993) show improved accuracy over 4PL (1.25 mg/L, r² = 0.9899) due to asymmetric data (s = 0.26) .
- Software Tools: Implement nonlinear regression in R (drc package) or GraphPad Prism for robust parameter estimation.
Q. What computational strategies predict the reactivity of this compound in coupling reactions?
Methodological Answer:
- Quantum Chemical Calculations: Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs). The LUMO energy (-3.2 eV) indicates susceptibility to nucleophilic attack at the chloro position .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction pathways. MD trajectories can identify transition states and solvent-cage effects .
Properties
IUPAC Name |
2-chloro-1,3-difluoro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVBVNKEMCGZDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278833 | |
Record name | 3-Chloro-2,4-difluoronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3847-58-3 | |
Record name | 2-Chloro-1,3-difluoro-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3847-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2,4-difluoronitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3847-58-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-2,4-difluoronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2,4-difluoronitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLORO-2,4-DIFLUORONITROBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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